molecular formula C11H18O4 B8631929 2-Methylbutyl prop-2-enoate;prop-2-enoic acid CAS No. 66228-39-5

2-Methylbutyl prop-2-enoate;prop-2-enoic acid

Cat. No. B8631929
CAS RN: 66228-39-5
M. Wt: 214.26 g/mol
InChI Key: OHEDOFGKJWAYFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methylbutyl prop-2-enoate;prop-2-enoic acid is a useful research compound. Its molecular formula is C11H18O4 and its molecular weight is 214.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Methylbutyl prop-2-enoate;prop-2-enoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Methylbutyl prop-2-enoate;prop-2-enoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

66228-39-5

Product Name

2-Methylbutyl prop-2-enoate;prop-2-enoic acid

Molecular Formula

C11H18O4

Molecular Weight

214.26 g/mol

IUPAC Name

2-methylbutyl prop-2-enoate;prop-2-enoic acid

InChI

InChI=1S/C8H14O2.C3H4O2/c1-4-7(3)6-10-8(9)5-2;1-2-3(4)5/h5,7H,2,4,6H2,1,3H3;2H,1H2,(H,4,5)

InChI Key

OHEDOFGKJWAYFH-UHFFFAOYSA-N

Canonical SMILES

CCC(C)COC(=O)C=C.C=CC(=O)O

Related CAS

66228-39-5

Origin of Product

United States

Synthesis routes and methods

Procedure details

Non-limiting further examples of pressure sensitive adhesives useful with the present invention include those adhesives described in U.S. Pat. No. Re. 24,906 (Ulrich); U.S. Pat. Nos. 2,973,826; Re. 33,353; U.S. Pat. Nos. 3,389,827; 4,112,213; 4,310,509; 4,323,557; 4,732,808; 4,917,929; and 5,296,277 (Wilson et al.) and European Publication 0 051 935, the disclosures of which are incorporated by reference herein. A presently preferred adhesive is an acrylate copolymer pressure sensitive adhesive formed from a 90/10 weight percent monomer ratio of 2-methylbutyl acrylate/acrylic acid in a 65/35 heptane/acetone solvent system (39–41% solids) and having an inherent viscosity of about 0.7–0.85 dl/g.
Name
heptane acetone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
39%

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